molecular formula C19H26N6 B11175771 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine

Cat. No.: B11175771
M. Wt: 338.4 g/mol
InChI Key: FXBYMGAJXIOHFV-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to a tetrahydrotriazine ring, which is further connected to a quinazolinamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by the introduction of the cycloheptyl group. The final step involves the coupling of the triazine intermediate with a quinazolinamine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine or quinazolinamine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research:

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylquinazolin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H26N6

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylquinazolin-2-amine

InChI

InChI=1S/C19H26N6/c1-14-16-10-6-7-11-17(16)23-19(22-14)24-18-20-12-25(13-21-18)15-8-4-2-3-5-9-15/h6-7,10-11,15H,2-5,8-9,12-13H2,1H3,(H2,20,21,22,23,24)

InChI Key

FXBYMGAJXIOHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)C4CCCCCC4

Origin of Product

United States

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